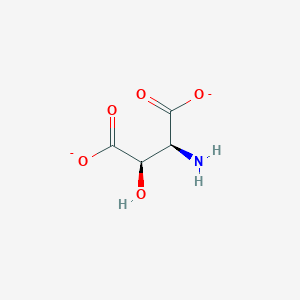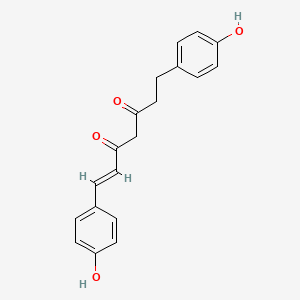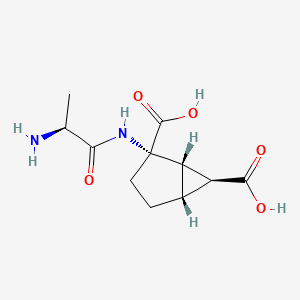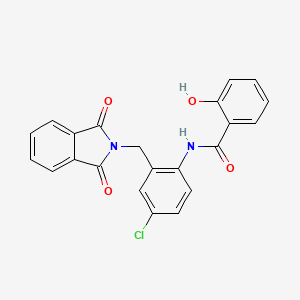
(3R)-3-hydroxy-L-aspartate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate obtained by deprotonation of both carboxy groups of 3-hydroxy-L-aspartic acid. It derives from a L-aspartate(2-). It is a conjugate base of a (3R)-3-hydroxy-L-aspartic acid.
Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives
(3R)-3-hydroxy-L-aspartate(2-) plays a crucial role in the synthesis of various amino acid derivatives. For instance, a study by Jefford et al. (1993) demonstrated the synthesis of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity using L-aspartic acid through a series of chemical transformations including N-tosylation, anhydride formation, reduction, and α-hydroxylation (Jefford, Jian, & Lu, 1993).
Inhibition of Aminopeptidases
(3R)-3-hydroxy-L-aspartate(2-) analogs like amastatin have been identified as slow-binding, competitive inhibitors of aminopeptidases. Rich et al. (1984) reported that the (2S)-hydroxyl group in the structure contributes significantly to the stabilization of the enzyme-inhibitor complex (Rich, Moon, & Harbeson, 1984).
Synthesis of Pharmaceutical Compounds
The compound and its derivatives have been used in synthesizing pharmaceutical compounds. Seki and Nakao (1999) illustrated an efficient method for synthesizing (-)-bestatin, a potent immunostimulant, starting from L-aspartic acid, involving stereoselective hydroxylation and subsequent chemical transformations (Seki & Nakao, 1999).
Role in Neurotransmission
(3R)-3-hydroxy-L-aspartate(2-) and its derivatives also have implications in neurotransmission. Porter et al. (1992) explored L-aspartate-beta-hydroxamate, a glutamate uptake inhibitor, for its activity at a glutamate metabotropic receptor in rat cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems (Porter, Briggs, & Roberts, 1992).
Enzymatic Activity and Inhibition
Studies have also focused on the interaction of (3R)-3-hydroxy-L-aspartate(2-) derivatives with enzymes. For instance, Walsh et al. (1980) reported on the interaction of 2-(hydroxymethyl) aspartic acid with cytosolic aspartate aminotransferase, demonstrating the compound's role in enzyme kinetics and inhibition (Walsh, Metzler, Powell, & Jacobson, 1980).
Biocatalysis
The compound's derivatives are explored in biocatalysis for asymmetric synthesis of substituted aspartic acids. Raj et al. (2011) studied the thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which catalyzes reactions involving (3R)-3-hydroxy-L-aspartate(2-) derivatives for the synthesis of aspartic acid derivatives, highlighting its industrial potential (Raj et al., 2011).
Propriétés
Nom du produit |
(3R)-3-hydroxy-L-aspartate(2-) |
|---|---|
Formule moléculaire |
C4H5NO5-2 |
Poids moléculaire |
147.09 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1 |
Clé InChI |
YYLQUHNPNCGKJQ-NHYDCYSISA-L |
SMILES isomérique |
[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)
![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)

![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)

![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
![3-(3-Hydroxy-4-methoxyphenyl)-8h-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B1243392.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1243394.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)

